N-(3-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
N-(3-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic small molecule characterized by a quinoline core substituted with a methyl group at position 7, a 2-oxo-1,2-dihydroquinolin-1-yl moiety, and an acetamide linker connecting a 3-chlorophenyl group and a 3,4-dimethoxyphenylamino-methyl side chain. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, with substituents like chlorophenyl and dimethoxyphenyl groups influencing bioavailability and target binding .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-17-7-8-18-12-19(15-29-21-9-10-24(34-2)25(14-21)35-3)27(33)31(23(18)11-17)16-26(32)30-22-6-4-5-20(28)13-22/h4-14,29H,15-16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRKRTVGXZBUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CNC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using 3,4-dimethoxyaniline.
Acylation: The final step involves the acylation of the amino group with 3-chlorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinoline core or the acetamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for developing new drugs, particularly for targeting infectious diseases and cancer.
Pharmacology: It can be used to study the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Core Structure: The target compound shares a quinoline core with 7f , whereas 7c (butanamide) and the pyrazolone derivative have distinct heterocyclic backbones.
The 3,4-dimethoxyphenylamino-methyl side chain introduces hydrogen-bonding capacity, similar to the sulfonamido group in 7f .
Functional Groups :
Key Insights:
- Synthetic Complexity: The target compound likely requires multi-step synthesis involving amide coupling and quinoline functionalization, akin to 7f and the pyrazolone derivative .
- Conformational Flexibility : The pyrazolone derivative’s crystal structure highlights the impact of substituents on molecular conformation, suggesting that the target compound’s 3,4-dimethoxyphenyl group may induce similar rotational constraints.
Implications of Lumping Strategies
discusses lumping strategies , where compounds with similar structures are grouped to predict shared properties . For example:
- The target compound’s quinoline-acetamide scaffold could be lumped with 7f for studying antimicrobial activity.
- Conversely, its chlorophenyl and dimethoxyphenyl groups may align it with antihypertensive or kinase-inhibiting agents.
Biological Activity
N-(3-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, typically including the formation of the quinoline scaffold and subsequent modifications to introduce the chlorophenyl and dimethoxyphenyl groups. The synthetic route often utilizes established methodologies in organic synthesis, such as condensation reactions and functional group transformations.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline are known to possess broad-spectrum antibacterial and antifungal activities. In vitro studies have shown that compounds with enhanced lipophilicity often exhibit higher antibacterial efficacy against various strains including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Quinoline derivatives are frequently evaluated for their anticancer potential. In particular, studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A study highlighted that certain quinoline-based compounds showed significant activity against human cancer cell lines, suggesting potential for further development in cancer therapeutics .
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes, which is relevant for conditions such as Alzheimer's disease. Compounds structurally related to this compound have been reported to exhibit inhibitory effects on acetylcholinesterase (AChE), thereby enhancing acetylcholine levels in the brain .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have been shown to interact with various receptors, including neurotransmitter receptors and enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives induce oxidative stress in cancer cells, leading to cell death.
- Inhibition of Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell survival and proliferation.
Case Studies
Several case studies illustrate the biological activity of quinoline derivatives:
- Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives against Candida albicans and found that modifications at specific positions significantly enhanced antifungal activity .
- Anticancer Activity : Research demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Cholinesterase Inhibition : A compound structurally similar to this compound was shown to inhibit AChE with an IC50 value indicating strong potential for treating neurodegenerative diseases .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
